molecular formula C9H15NO3 B1208332 Bao gong teng A CAS No. 74239-84-2

Bao gong teng A

Cat. No. B1208332
CAS RN: 74239-84-2
M. Wt: 185.22 g/mol
InChI Key: FSXBMHMVOFJROW-HXFLIBJXSA-N
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Description

Synthesis Analysis

The synthesis of "Bao gong teng A" involves complex organic reactions that require precise control over molecular orientation and stereochemistry. A notable approach includes an enantioselective method for constructing the hydroxylated tropane skeleton, a core structure of "Bao gong teng A," using an intramolecular reductive coupling reaction. This method, as described by Lin, Zheng, and Huang (2011), showcases the innovation in creating complex natural products through synthetic chemistry (Lin, Zheng, & Huang, 2011). Another synthesis pathway involves the regioselective and stereoselective 1,3 dipolar cycloaddition, highlighting the diversity of synthetic approaches to obtaining "Bao gong teng A" (Jung et al., 1992).

Molecular Structure Analysis

The molecular structure of "Bao gong teng A" is characterized by its tropane alkaloid framework, which includes a hydroxylated skeleton that is crucial for its biological activity. The organometallic enantiomeric scaffolding approach, utilizing molybdenum-mediated [5 + 2] cycloaddition, has been instrumental in the total synthesis of this compound, providing insights into its complex chiral structure (Zhang & Liebeskind, 2006).

Chemical Reactions and Properties

"Bao gong teng A" undergoes a variety of chemical reactions that highlight its reactivity and potential for further modification. The molecule's interactions with different reagents and conditions reveal its functional groups' reactivity, such as the hydroxyl group and the tropane ring. These reactions are essential for understanding the compound's chemical behavior and for developing derivatives with enhanced or altered properties.

Physical Properties Analysis

The physical properties of "Bao gong teng A," including its melting point, solubility, and crystalline structure, are crucial for its characterization and application. These properties are determined through rigorous analytical methods and contribute to the compound's understanding at a fundamental level. The solubility in various solvents, for example, is essential for its formulation and delivery in potential therapeutic applications.

Chemical Properties Analysis

The chemical properties of "Bao gong teng A," such as its acidity, basicity, and stability, are critical for its chemical manipulation and biological activity. These properties influence the compound's reactivity, its interaction with biological molecules, and its stability under physiological conditions. Understanding these properties is vital for exploring "Bao gong teng A"'s potential as a therapeutic agent and for the design of analogs with improved pharmacological profiles.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Strategies: Bao Gong Teng A, a tropane alkaloid, has been synthesized using innovative strategies. Zhang and Liebeskind (2006) demonstrated the synthesis of (-)-Bao Gong Teng A using a molybdenum-mediated [5 + 2] cycloaddition, highlighting a novel approach in organic synthesis (Zhang & Liebeskind, 2006). Similarly, Jung et al. (1992) described the total synthesis of Bao Gong Teng A, emphasizing its potential as an antiglaucoma agent (Jung et al., 1992).
  • Construction of Hydroxylated Tropane Skeleton: Lin, Zheng, and Huang (2011) presented a method for constructing the hydroxylated tropane skeleton, crucial for synthesizing (-)-Bao Gong Teng A. This method involved an intramolecular reductive coupling reaction, contributing significantly to the field of medicinal chemistry (Lin, Zheng, & Huang, 2011).

Medical and Therapeutic Research

  • Antiglaucoma Properties: Bao Gong Teng A has been identified for its antiglaucoma properties, as highlighted in the synthesis research by Jung et al. (1992). This suggests potential therapeutic applications in eye health (Jung et al., 1992).
  • Comparison with Other Medicinal Plants: Studies on other medicinal plants like Lei Gong Teng (Tripterygium Wilfordii Hook F) reveal insights into traditional and modern medicinal applications. For instance, Goldbach-Mansky et al. (2009) compared the efficacy of Lei Gong Teng with sulfasalazine in treating rheumatoid arthritis, indicating the significance of traditional herbs in modern therapeutics (Goldbach-Mansky et al., 2009).

Traditional Chinese Medicine and Global Perspective

  • Integration in Modern Medicine: The review by Caspi and Polak (2013) on Lei Gong Teng in traditional Chinese medicine underscores the ongoing integration of traditional herbal remedies in contemporary medical practice. This perspective provides a broader context for understanding the significance of Bao Gong Teng A in the realm of medicinal plants (Caspi & Polak, 2013).

properties

IUPAC Name

[(1R,2S,5R,6S)-2-hydroxy-8-azabicyclo[3.2.1]octan-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-5(11)13-9-4-7-8(12)3-2-6(9)10-7/h6-10,12H,2-4H2,1H3/t6-,7-,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXBMHMVOFJROW-HXFLIBJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2C(CCC1N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2[C@H](CC[C@H]1N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30995718
Record name 2-Hydroxy-8-azabicyclo[3.2.1]octan-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30995718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bao gong teng A

CAS RN

74239-84-2
Record name Bao gong teng A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074239842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-8-azabicyclo[3.2.1]octan-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30995718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
ME Jung, L Zeng, T Peng, H Zeng, Y Le… - The Journal of Organic …, 1992 - ACS Publications
… Later, it was found that, when used as eyedrops, Bao Gong Teng A was more effective and had fewer side effects than pilocarpine and physostigmine in curing glaucoma.2 …
Number of citations: 68 pubs.acs.org
GJ Lin, X Zheng, PQ Huang - Chemical Communications, 2011 - pubs.rsc.org
… ,12 total syntheses of Bao Gong Teng A have been reported so … to the asymmetric total synthesis of (−)-Bao Gong Teng A. … analysis of (−)-Bao Gong Teng A is displayed in Scheme 1, in …
Number of citations: 37 pubs.rsc.org
VC Pham, JL Charlton - The Journal of Organic Chemistry, 1995 - ACS Publications
… The resulting racemic cycloadduct 2 was converted to racemic Bao Gong Teng A by a series of functional group transformations. A similar route to optically pure Bao Gong Teng A might …
Number of citations: 57 pubs.acs.org
Y Zhang, LS Liebeskind - Journal of the American Chemical …, 2006 - ACS Publications
… of (−)-Bao Gong Teng A. We note that (−)-Bao Gong Teng A produced from this work is a … 76−8 C, while the previously reported Bao Gong Teng A, either synthesized 6a,b or isolated …
Number of citations: 66 pubs.acs.org
S Rézel, F Estour, D Canitrot, EVB Voinea, JM Chezal… - Heterocycles, 1999 - infona.pl
… Katritzky reaction for subsequent preparation of Bao Gong Teng A analogs was studied. We … synthesis of the 6-exo 2-endo, 7-exo 2-exo and 7-exo 2-endo isomers of Bao Gong Teng A. …
Number of citations: 6 www.infona.pl
Y Zhang, LS Liebeskind - Synfacts, 2006 - thieme-connect.com
Significance: Bao Gong Teng A is isolated from Erycibe obtusifolia, a herb used in traditional Chinese medicine for the treatment of glaucoma. The tropane ring system was created by a […
Number of citations: 0 www.thieme-connect.com
VC Pham - 1997 - mspace.lib.umanitoba.ca
… reaction was applied to the synthesis of Bao Gong Teng A, o tropane alknloid ha* … betaines, and a discussion of the totai synthesis of racemic Bao Gong Teng A via a 1 J-dipolar …
Number of citations: 7 mspace.lib.umanitoba.ca
TR Yao, ZN Chen - Yao xue xue bao= Acta pharmaceutica …, 1979 - pubmed.ncbi.nlm.nih.gov
… The isolation and preliminary study on a new miotic constituent, bao gong teng A (author's transl)] … The isolation and preliminary study on a new miotic constituent, bao gong teng A (author's …
Number of citations: 15 pubmed.ncbi.nlm.nih.gov
C VlNH - 1997 - library-archives.canada.ca
… reaction was applied to the synthesis of Bao Gong Teng A, o tropane alknloid ha* … betaines, and a discussion of the totai synthesis of racemic Bao Gong Teng A via a 1 J-dipolar …
Number of citations: 0 library-archives.canada.ca
ZS Hippe, R Niemiec - … 6th International Conference, ITIB'2018, Kamień …, 2019 - Springer
… It was also used for the total synthesis of Bao Gong Teng A [9], a novel natural … Bao Gong Teng A Molecule Let us now focus our attention on the spatial structure of the Bao Gong Teng A …
Number of citations: 0 link.springer.com

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